2-(2-Pentenyl)furan is a volatile organic compound belonging to the furan class. It is characterized by a furan ring structure with a pentenyl side chain attached at the 2-position. This compound is often found in cooked foods, particularly those containing soybean oil, and contributes to specific flavor profiles. Notably, it plays a significant role in the "reversion flavor" of soybean oil, which describes the undesirable beany and grassy off-flavors that develop upon storage or heating. [, ]
Applications
Oyster Juice: It contributes to the complex aroma profile of oyster juice, particularly when heated to high temperatures (100-150°C). At 100°C, it contributes to a strong meat and coke flavor. []
Preserved Vegetables: It is a significant volatile flavor compound found in Huizhou preserved vegetables, contributing to their characteristic odor. []
Soybean Oil: It plays a significant role in the development of undesirable "reversion flavors" in soybean oil, characterized by beany and grassy off-notes. [, ]
Related Compounds
Diallyl Disulfide
Relevance: Diallyl disulfide is a major constituent of the essential oil from Allium atroviolaceum along with 2-(2-Pentenyl)furan, which is found in lower amounts. [] This suggests that both compounds might contribute to the overall aroma profile and potential biological activities of the plant, although diallyl disulfide is present in much higher concentrations.
Trisulfide, Di-2-propenyl
Relevance: Similar to diallyl disulfide, trisulfide, di-2-propenyl is a major constituent found in the essential oil of Allium atroviolaceum, while 2-(2-Pentenyl)furan is a minor constituent. [] This highlights the presence of sulfur-containing compounds as prominent volatile components in this plant species.
Limonene
Relevance: Limonene is identified as a minor constituent in the essential oil of Allium atroviolaceum, alongside 2-(2-Pentenyl)furan. [] While both compounds contribute to the overall aroma profile, limonene likely provides a citrusy note, whereas 2-(2-Pentenyl)furan might contribute to a more complex aroma profile.
Furan, 2-ethyl-
Relevance: In the analysis of oyster juice, 2-(2-Pentenyl)furan and furan, 2-ethyl- were both identified as volatile flavor substances that contribute to the characteristic aroma of oyster juice heated at 100°C. [] The presence of both compounds suggests their synergistic role in developing a complex meaty and roasted aroma profile in heated oyster juice.
trans-2-(2-Pentenyl)furan
Relevance: As the name suggests, trans-2-(2-Pentenyl)furan is structurally very similar to 2-(2-Pentenyl)furan. [, ] The difference lies in the stereochemistry of the double bond in the pentenyl side chain. These compounds are likely to share similar sensory properties and could both contribute to the reversion flavor of soybean oil.
1-propanone, 1-(2-furanyl)-
Relevance: In the analysis of oyster juice, 1-propanone, 1-(2-furanyl)- was found to be a major volatile flavor substance contributing to the burnt and sweet odor of oyster juice heated at 150°C. [] This compound, along with 2-(2-Pentenyl)furan, highlights the impact of high-temperature heating on the development of complex aroma profiles in processed food items.
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